2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC15029324
Molecular Formula: C18H15N3O4
Molecular Weight: 337.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O4 |
|---|---|
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | 2-(furan-2-ylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C18H15N3O4/c22-8-7-20-5-3-15-13(17(20)23)10-14-16(19-15)4-6-21(18(14)24)11-12-2-1-9-25-12/h1-6,9-10,22H,7-8,11H2 |
| Standard InChI Key | FMZXVLQBDOOOMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Introduction
2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a complex organic compound belonging to the class of pyrido[4,3-b] naphthyridines. This compound features a unique structural arrangement that includes a pyridine ring fused with a naphthyridine moiety, along with functional groups such as a furylmethyl group and a hydroxyethyl side chain. The presence of these groups contributes to its potential biological activity and chemical reactivity.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the carbonyl groups in the dione structure can undergo various reactions such as nucleophilic addition and condensation reactions.
Synthesis Methods
The synthesis of 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic synthesis techniques. General methods may include:
-
Microwave-assisted synthesis: This method enhances yield and reduces reaction times by using microwave energy to accelerate chemical reactions.
-
Polar solvents and catalysts: The use of polar solvents and specific catalysts is crucial for optimizing yield and purity.
Characterization Techniques
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and to purify the final product.
Biological Activity and Potential Applications
The mechanism of action for 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione may involve interaction with biological targets such as enzymes or receptors. The unique combination of functional groups in this compound could provide unique interaction profiles with biological targets, suggesting potential applications in medicinal chemistry.
Comparison with Related Compounds
Several compounds share structural similarities with 2-(2-furylmethyl)-8-(2-hydroxyethyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione. Notable examples include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume